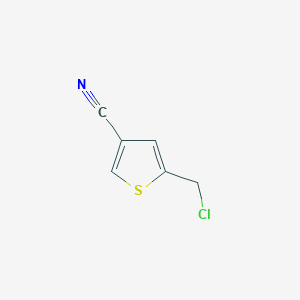
5-(Chloromethyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H4ClNS and a molecular weight of 157.62 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
The synthesis of 5-(Chloromethyl)thiophene-3-carbonitrile typically involves the chloromethylation of thiophene-3-carbonitrile. One common method includes the reaction of thiophene-3-carbonitrile with formaldehyde and hydrochloric acid under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-(Chloromethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols, forming corresponding derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . Major products formed from these reactions include various substituted thiophene derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The exact pathways involved can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
5-(Chloromethyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2-Thiophenecarbonitrile: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
5-Methoxy-2-(phenylamino)-1-benzothiophene-3-carbonitrile: Contains additional functional groups, providing unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its chloromethyl group, which allows for versatile chemical modifications and the formation of a wide range of derivatives with diverse applications .
Propriétés
Formule moléculaire |
C6H4ClNS |
|---|---|
Poids moléculaire |
157.62 g/mol |
Nom IUPAC |
5-(chloromethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c7-2-6-1-5(3-8)4-9-6/h1,4H,2H2 |
Clé InChI |
AESOJOZBEKZFFC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


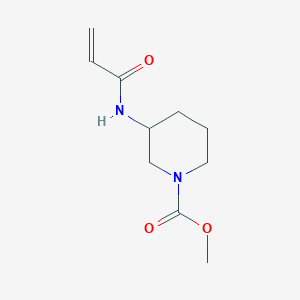

![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}ethan-1-amine](/img/structure/B13558917.png)
![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
![[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile](/img/structure/B13558931.png)
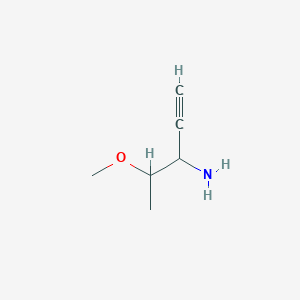
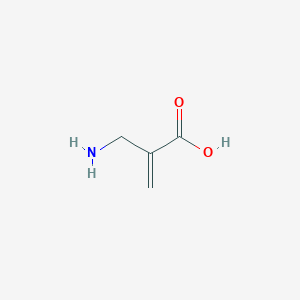

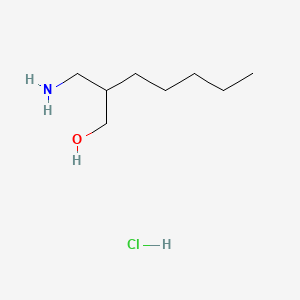

![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
![2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers](/img/structure/B13558982.png)
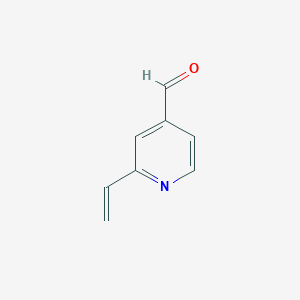
![2-[4-(Trifluoromethyl)phenyl]pyrazole-3-carbaldehyde](/img/structure/B13558989.png)
